环(苯丙氨酸-缬氨酸)

描述

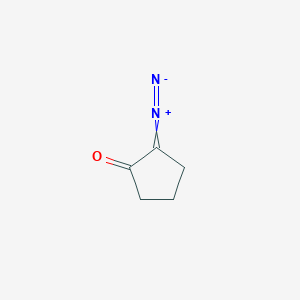

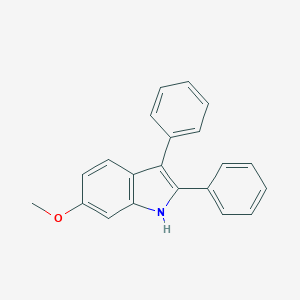

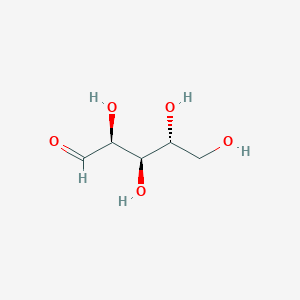

3-Benzyl-6-isopropyl-2,5-piperazinedione is a natural product found in Coffea arabica and Streptomyces with data available.

科学研究应用

立体化学指认

环(苯丙氨酸-缬氨酸)及其变体用于明确的环二肽立体化学指认 . 该化合物独特的结构可以区分立体异构体,这在生物活性中至关重要,因为立体化学是生物活性的关键决定因素 .

生物筛选

该化合物用于生物筛选测定,特别是针对大肠杆菌的生长和生物膜形成大肠杆菌的生长和生物膜形成 . 此应用在细菌行为研究和抗菌治疗开发中非常重要 .

抗氧化剂生产

环(苯丙氨酸-缬氨酸)已在某些真菌中被发现参与抗氧化剂的生产 . 抗氧化剂在人类饮食、食品保护和抗衰老化妆品中起着至关重要的作用 .

抗癌药物开发

含有Pro-Pro-Phe-Phe序列的短环肽(包括环(苯丙氨酸-缬氨酸))已显示出作为安全有效的抗癌药物先导的潜力 . 它们对黑色素瘤细胞表现出细胞毒性和细胞抑制作用 .

抗菌活性

该化合物已在某些细菌的培养液中被发现,在那里它显示出细胞毒性和抗菌活性 .

结构表征

作用机制

Target of Action

Cyclo(Phe-Val), also known as 2,5-Piperazinedione, 3-benzyl-6-isopropyl- or 3-Benzyl-6-isopropyl-2,5-piperazinedione, is a cyclic dipeptide that has been found to interact with various targets. It’s worth noting that similar cyclic dipeptides have been found to interact with various cellular and molecular targets, influencing a range of biological processes .

Biochemical Pathways

Cyclo(Phe-Val) has been found to influence various biochemical pathways. For instance, it has been shown to upregulate the mRNA and protein expression of heme oxyense-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1) both in vivo and in vitro . It also promotes the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) while inhibiting its degradation through binding with Kelch-like ECH-associated protein 1 (Keap1) . These actions suggest that Cyclo(Phe-Val) may play a role in oxidative stress responses.

Pharmacokinetics

It’s worth noting that cyclic peptides like cyclo(phe-val) are known to have better biological activity compared to their linear counterparts . They are also predicted to have a better pharmacokinetic and toxic profile to humans .

Result of Action

The results of Cyclo(Phe-Val)'s action are varied and depend on the context. For instance, it has been found to significantly alleviate liver pathological damage and hepatic dysfunction induced by excessive reactive oxygen species (ROS) accumulation in both chick embryo liver and HepG2 cells . It also inhibits the excessive production of ROS, suggesting that its action may be related to its antioxidant capability .

Action Environment

The action of Cyclo(Phe-Val) can be influenced by various environmental factors. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the lipid composition of these membranes . .

属性

IUPAC Name |

3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932398 | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-71-6 | |

| Record name | 3-Benzyl-6-isopropyl-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,5-Piperazinedione, 3-benzyl-6-isopropyl- and where has it been found?

A1: 2,5-Piperazinedione, 3-benzyl-6-isopropyl- is a cyclic dipeptide, a class of natural products often found in microorganisms. It has been identified in the liposoluble components of the Chinese medicinal plant Pinellia pedatisecta [].

Q2: What are the potential biological activities of 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A2: While specific studies on the bioactivity of this particular compound are limited, its presence in Pinellia pedatisecta, a plant used traditionally for medicinal purposes, suggests potential bioactivity. Further research is needed to confirm and characterize its biological effects.

Q3: Are there other similar cyclic dipeptides found in nature, and do they share any common activities?

A3: Yes, cyclic dipeptides are a diverse group of natural products. Several studies highlight the presence of various cyclic dipeptides in diverse organisms, including bacteria, fungi, and plants [, , , , , , , , ]. Some common activities attributed to cyclic dipeptides include antibacterial, antifungal, antitumor, and enzyme inhibitory effects.

Q4: What are the implications of finding this compound in both a plant and microbial sources?

A4: The presence of 2,5-Piperazinedione, 3-benzyl-6-isopropyl- in both a plant (Pinellia pedatisecta) and microbial sources raises interesting questions about its origin and potential roles. It could be produced by the plant itself, by endophytic microorganisms living within the plant, or obtained through interactions with the surrounding environment. This finding highlights the complex interplay between different organisms and their chemical constituents.

Q5: What analytical techniques are used to identify and characterize 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique used to identify and characterize this compound []. This technique separates the different components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

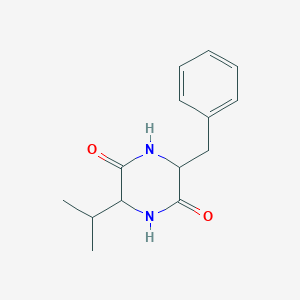

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)